2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine
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Overview
Description
2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is an organic compound that features a pyrazine ring substituted with a chloromethyl group and a phenoxy group
Mechanism of Action
Target of Action
It’s structurally similar to salicylic acid derivatives, which are known for their anti-inflammatory and analgesic activity through cyclooxygenase (cox) inhibition .
Mode of Action
Based on its structural similarity to salicylic acid derivatives, it may interact with its targets (like cox enzymes) and induce changes that lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
Salicylic acid derivatives, to which this compound is structurally similar, are known to inhibit the cox pathway and the nuclear factor kappa b (nf-κb) pathway . These pathways play crucial roles in inflammation and pain sensation.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds can be complex due to their large size and relatively poor membrane permeability .
Result of Action
Based on its structural similarity to salicylic acid derivatives, it may exhibit anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine can be influenced by various environmental factors. For instance, inappropriate storage and application practices may lead to the wide dispersal of similar compounds throughout the environment . Moreover, these compounds can exert a negative effect on aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)phenol with 6-methylpyrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
2-(3-(Bromomethyl)phenoxy)-6-methylpyrazine: Similar structure but with a bromine atom instead of chlorine.
2-(3-(Chloromethyl)phenoxy)-5-methylpyrazine: Similar structure but with a methyl group at a different position on the pyrazine ring.
Uniqueness: 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[3-(chloromethyl)phenoxy]-6-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGHRMVBHYHQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640389 |
Source
|
Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-64-3 |
Source
|
Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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